4-(n,n-Dimethyl)anilinemagnesium bromide

Catalog No.
S1900229
CAS No.
7353-91-5
M.F
C8H10BrMgN
M. Wt
224.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(n,n-Dimethyl)anilinemagnesium bromide

CAS Number

7353-91-5

Product Name

4-(n,n-Dimethyl)anilinemagnesium bromide

IUPAC Name

magnesium;N,N-dimethylaniline;bromide

Molecular Formula

C8H10BrMgN

Molecular Weight

224.38 g/mol

InChI

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OFDIPUNYMRLSER-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CN(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

Synthesis of Organic Compounds:

4-(N,N-Dimethyl)anilinemagnesium bromide (also known as bromo(4-(dimethylamino)phenyl)magnesium) finds use as a Grignard reagent in organic synthesis []. Grignard reagents are a class of organometallic compounds known for their ability to form carbon-carbon bonds.

In this application, 4-(N,N-Dimethyl)anilinemagnesium bromide reacts with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction allows for the introduction of a new carbon chain with a functional group onto the molecule, enabling the synthesis of complex organic molecules [].

Preparation of Catalysts:

4-(N,N-Dimethyl)anilinemagnesium bromide can be used as a precursor for the preparation of triaryl phosphine ligands []. Triaryl phosphines are a type of organic compound with three aromatic groups bonded to a central phosphorus atom. These ligands are widely employed in transition-metal catalysis, which plays a crucial role in various organic transformations.

4-(N,N-Dimethyl)aniline magnesium bromide is an organometallic compound classified as a Grignard reagent. Its molecular formula is C8_8H10_{10}BrMgN, and it has a molecular weight of 224.38 g/mol. This compound is typically presented as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity with water, which can lead to the release of flammable gases . The compound is recognized for its role in various chemical syntheses, particularly in the formation of carbon-carbon bonds.

4-(N,N-Dimethyl)anilinemagnesium bromide acts as a nucleophilic reagent. The negative charge density on the carbon atom bonded to the nitrogen in the dimethylamine group allows it to attack the electrophilic carbon atom of carbonyl compounds. This forms a new carbon-carbon bond and a new C-OH bond.

4-(N,N-Dimethyl)anilinemagnesium bromide is a flammable and irritant compound. It reacts violently with water to produce flammable hydrogen gas.

  • Hazards: Flammable, air and moisture sensitive, corrosive [].
  • Safety Precautions: Handle under inert atmosphere and anhydrous conditions. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood when handling.

As a Grignard reagent, 4-(N,N-Dimethyl)aniline magnesium bromide participates in several types of reactions:

  • Nucleophilic Addition: It acts as a nucleophile, attacking electrophilic centers such as carbonyl groups, leading to the formation of alcohols after hydrolysis.
  • Cross-Coupling Reactions: This compound can be used in cross-coupling reactions to synthesize biaryl compounds, where it reacts with aryl halides.
  • Formation of Organometallic Complexes: It can also form complexes with various metals, enhancing its utility in synthetic chemistry.

The synthesis of 4-(N,N-Dimethyl)aniline magnesium bromide typically involves the following steps:

  • Preparation of the Grignard Reagent:
    • Reacting 4-(N,N-dimethyl)aniline with magnesium turnings in anhydrous ether or THF.
    • The reaction proceeds under an inert atmosphere (usually nitrogen or argon) to prevent moisture from interfering.
  • Formation of the Bromide:
    • The addition of magnesium bromide to the reaction mixture facilitates the formation of the desired organometallic compound.

This method allows for high yields and purity when performed under controlled conditions .

4-(N,N-Dimethyl)aniline magnesium bromide has several applications:

  • Organic Synthesis: It is primarily used in organic synthesis for creating complex molecules through nucleophilic addition and coupling reactions.
  • Material Science: The compound may be utilized in the development of new materials, particularly in polymer chemistry.
  • Research: It serves as a reagent in academic and industrial research settings, particularly in studies involving organometallic chemistry and catalysis .

Interaction studies involving 4-(N,N-Dimethyl)aniline magnesium bromide focus on its reactivity with various electrophiles. These studies help elucidate its behavior in synthetic pathways and its compatibility with other reagents. The compound's interactions can lead to insights into reaction mechanisms and potential side reactions that may occur during synthesis .

Several compounds are structurally or functionally similar to 4-(N,N-Dimethyl)aniline magnesium bromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethylmagnesium bromideC2_2H5_5BrMgCommonly used Grignard reagent for alkylation
Benzylmagnesium chlorideC7_7H7_7ClMgUsed for synthesizing benzyl derivatives
4-Fluorophenylmagnesium bromideC6_6H4_4BrMgFFluorinated variant useful in fluorination studies
4-(N,N-Dimethylamino)-phenylmagnesium bromideC8_8H10_10BrMgNSimilar structure but different substituent effects

Uniqueness: The presence of the dimethylamino group in 4-(N,N-Dimethyl)aniline magnesium bromide imparts unique nucleophilic properties compared to other Grignard reagents, making it particularly effective for specific synthetic pathways that require enhanced reactivity or selectivity .

Hydrogen Bond Acceptor Count

3

Exact Mass

222.98470 g/mol

Monoisotopic Mass

222.98470 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

Explore Compound Types